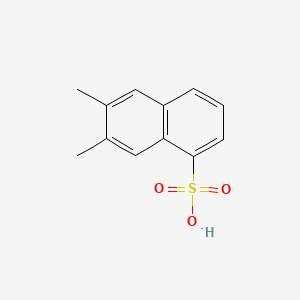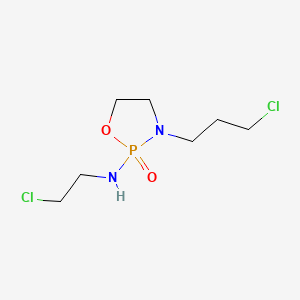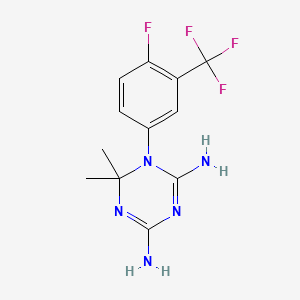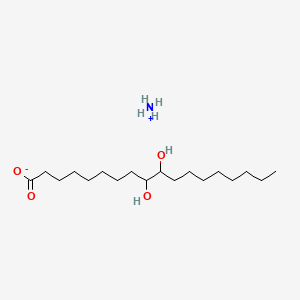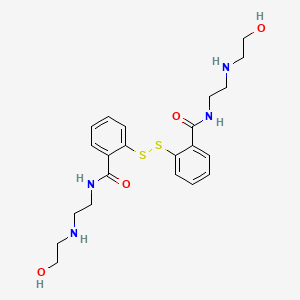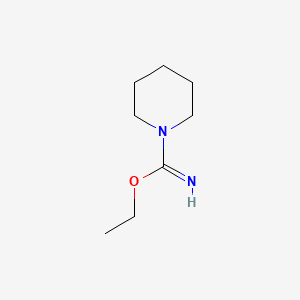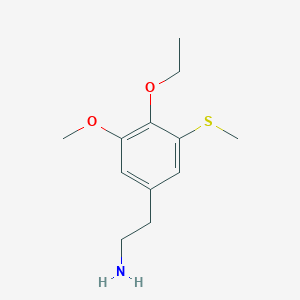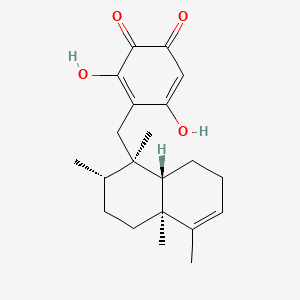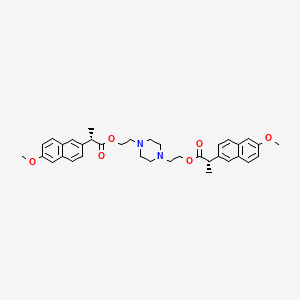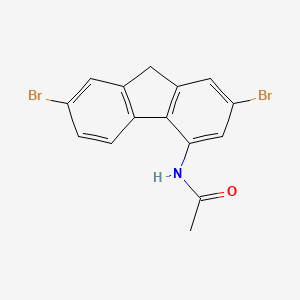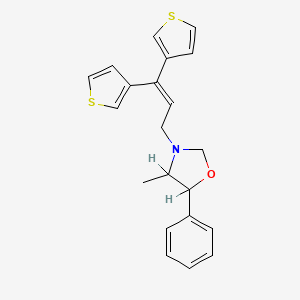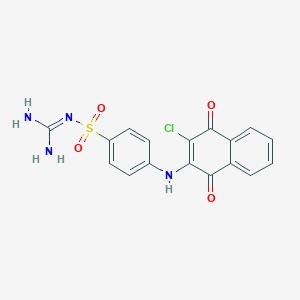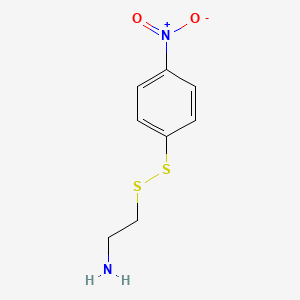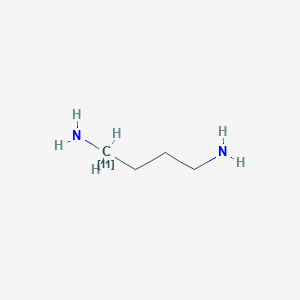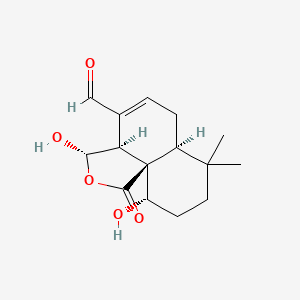
Mniopetal F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mniopetal F is a drimane-type sesquiterpenoid compound isolated from the Mniopetalum species. It has garnered significant interest due to its unique structural features and potential biological activities .
Preparation Methods
The first total synthesis of Mniopetal F was achieved in fourteen steps. Key steps include a highly diastereoselective lithium phenylselenide-induced Baylis-Hillman reaction with Feringa’s butenolide, an endo-selective intramolecular Diels-Alder reaction, inversion of a highly hindered secondary alcohol, and a new variant of the Parikh-Doering oxidation
Chemical Reactions Analysis
Mniopetal F undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the sesquiterpenoid core, can be performed under specific conditions.
Common reagents used in these reactions include lithium phenylselenide, oxidizing agents like Parikh-Doering oxidation reagents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest for studying its interactions with biological molecules.
Mechanism of Action
The mechanism by which Mniopetal F exerts its effects involves its interaction with specific molecular targets. For instance, its inhibition of HIV-1 reverse transcriptase suggests that it may interfere with the enzyme’s active site or the viral replication process . The exact molecular pathways and targets involved are still under investigation.
Comparison with Similar Compounds
Mniopetal F can be compared with other drimane-type sesquiterpenoids, such as:
Mniopetal A-E: These compounds share a similar core structure but differ in their functional groups and biological activities.
Drimenol: Another drimane-type sesquiterpenoid with distinct biological properties.
This compound stands out due to its unique synthetic route and potential as an HIV-1 reverse transcriptase inhibitor .
Properties
CAS No. |
158761-03-6 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(3S,3aS,6aS,10S,10aR)-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C15H20O5/c1-14(2)6-5-10(17)15-9(14)4-3-8(7-16)11(15)12(18)20-13(15)19/h3,7,9-12,17-18H,4-6H2,1-2H3/t9-,10-,11+,12-,15-/m0/s1 |
InChI Key |
DOHIWMLRTRMJIJ-HJHSNUOESA-N |
Isomeric SMILES |
CC1(CC[C@@H]([C@@]23[C@H]1CC=C([C@@H]2[C@H](OC3=O)O)C=O)O)C |
Canonical SMILES |
CC1(CCC(C23C1CC=C(C2C(OC3=O)O)C=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


